molecular formula C6H5BrN2O3 B1504214 5-Bromo-2-methoxy-4-nitropyridine CAS No. 446284-18-0

5-Bromo-2-methoxy-4-nitropyridine

Cat. No.: B1504214
CAS No.: 446284-18-0
M. Wt: 233.02 g/mol
InChI Key: YJHNBGBOJWXMAG-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-nitropyridine (CAS 446284-18-0) is a pyridine-based chemical compound offered as a yellow solid . It has a molecular formula of C6H5BrN2O3 and a molecular weight of 233.02 g/mol . This compound features a density of approximately 1.73 g/cm³ and a predicted boiling point of 269.1°C at 760 mmHg . It is recommended to store this product sealed in a dry environment at room temperature . This chemical is a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The presence of bromine and nitro groups on the pyridine ring makes it a valuable substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are useful for constructing more complex molecular architectures. Researchers can utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) and other specialized materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-2-5(9(10)11)4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHNBGBOJWXMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681030
Record name 5-Bromo-2-methoxy-4-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-18-0
Record name 5-Bromo-2-methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-nitropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-methoxy-4-nitropyridine (CAS No: 446284-18-0) is a highly functionalized pyridine derivative poised as a valuable intermediate in synthetic organic chemistry.[1] The strategic placement of its bromo, methoxy, and nitro groups on the pyridine scaffold imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, explores its key reactive sites, and outlines protocols for its strategic deployment in significant chemical transformations. The content is tailored for researchers and professionals in drug discovery, agrochemical development, and materials science, offering field-proven insights into leveraging this compound's synthetic potential.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its substitution pattern dictates its biological activity and physical properties. 5-Bromo-2-methoxy-4-nitropyridine presents a convergence of three critical functional groups:

  • A Bromo Group (C5): Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, as a versatile handle for palladium-catalyzed cross-coupling reactions.

  • A Nitro Group (C4): A powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic attack.[2][3] It also serves as a synthetic precursor to a primary amine, a crucial functional group for further derivatization.

  • A Methoxy Group (C2): An electron-donating group that modulates the electronic properties and reactivity of the ring.

This unique combination allows for sequential and site-selective modifications, enabling the construction of diverse molecular libraries from a single, advanced intermediate.

Core Chemical and Physical Properties

Accurate knowledge of a compound's physical properties is fundamental for its effective use in experimental design. The key properties of 5-Bromo-2-methoxy-4-nitropyridine are summarized below.

PropertyValueSource
CAS Registry Number 446284-18-0[1]
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
Appearance Yellow solid[1]
Storage Condition Sealed in dry, Store at room temperature (20 to 22 °C)[1]
Boiling Point Not Available[1]
Melting Point Not Available[1]

Chemical Reactivity and Synthetic Protocols

The reactivity of 5-Bromo-2-methoxy-4-nitropyridine is dominated by the interplay between the electron-deficient pyridine ring, the strongly activating nitro group, and the synthetically versatile bromo substituent.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the nitro group at the C4 position, which delocalizes negative charge in the Meisenheimer intermediate.[2] This electronic landscape makes the ring susceptible to attack by nucleophiles. Although the bromo group is not at a position classically activated by the ring nitrogen (ortho or para), the potent activation by the C4-nitro group facilitates its displacement by a range of nucleophiles.

Causality of Reactivity: The stability of the intermediate Meisenheimer complex is the driving force for SNAr reactions on electron-deficient aromatic rings. The nitro group at C4 provides powerful resonance stabilization for the negative charge generated upon nucleophilic attack, lowering the activation energy for the reaction.

G cluster_start Reactants cluster_proc Process cluster_end Products start 5-Bromo-2-methoxy-4-nitropyridine reaction SNAr Reaction (Base, Solvent) start->reaction Substrate nuc Nucleophile (Nu-H) nuc->reaction Reagent product 5-Substituted-2-methoxy-4-nitropyridine reaction->product byproduct H-Br reaction->byproduct

Caption: General workflow for SNAr on 5-Bromo-2-methoxy-4-nitropyridine.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction is one of the most powerful methods for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[5][6] The reaction couples the bromopyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Self-Validating Protocol Insight: The success of a Suzuki coupling is critically dependent on the integrity of the catalytic cycle. Monitoring the reaction for the consumption of the starting material and the appearance of the product via TLC or LC-MS provides real-time validation of the cycle's progression. The choice of base is crucial; it must be strong enough to facilitate transmetalation without degrading the starting materials or product.[4]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br (L_n) OxAdd->PdII Trans Transmetalation PdII->Trans RedElim Reductive Elimination PdII_R R-Pd(II)-R' (L_n) Trans->PdII_R PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Releases ArBr R-Br (Bromopyridine) ArBr->OxAdd Adds ArBOH R'-B(OH)₂ (Boronic Acid) ArBOH->Trans Adds Base Base Base->Trans Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried reaction vessel, add 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (aniline derivative), a transformation of immense synthetic value. This opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the synthesis of further heterocyclic rings.

Expertise in Action: The choice of reducing agent is critical and depends on the presence of other functional groups.

  • Catalytic Hydrogenation (H₂/Pd-C): Highly effective and clean, but may not be suitable if other reducible groups (e.g., alkenes, alkynes) are present.

  • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): Classic, robust methods that are tolerant of many functional groups. The workup requires careful neutralization.

  • Transfer Hydrogenation (e.g., Ammonium formate, Pd-C): A milder alternative to using gaseous hydrogen.

Experimental Protocol: General Procedure for Nitro Group Reduction (Fe/HCl)

  • Setup: In a round-bottom flask, suspend 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (Fe, ~5 eq) followed by the dropwise addition of concentrated hydrochloric acid (HCl) while stirring. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with a saturated solution of NaHCO₃ or NaOH until pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-amino-5-bromo-2-methoxypyridine, which can be purified further if necessary.

Applications in Research and Development

The synthetic versatility of 5-Bromo-2-methoxy-4-nitropyridine makes it a valuable intermediate across several research domains. Based on the applications of structurally similar compounds, its primary uses are in:

  • Pharmaceutical Development: As a core building block for synthesizing complex molecules, particularly kinase inhibitors and agents targeting various signaling pathways.[7][8]

  • Agrochemical Chemistry: Used in the synthesis of novel pesticides and herbicides, where the pyridine scaffold is a common feature.[7][8]

  • Materials Science: Employed in the creation of advanced materials, dyes, and pigments where tailored electronic and photophysical properties are required.[7]

Safety and Handling

While a specific, comprehensive toxicological profile for 5-Bromo-2-methoxy-4-nitropyridine is not widely published, substituted nitropyridines should be handled with care as a matter of standard laboratory practice.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling Precautions: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucial Note: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.[1]

Conclusion

5-Bromo-2-methoxy-4-nitropyridine is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to perform selective SNAr, cross-coupling, and reduction reactions provides chemists with a reliable and flexible platform for constructing complex molecular architectures. Understanding the electronic principles that govern its reactivity is key to unlocking its full potential in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.

References

  • Hoffman Fine Chemicals. (n.d.). 5-Bromo-2-methoxy-4-nitropyridine | CAS 446284-18-0. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. Retrieved from [Link]

  • Chemsrc. (2025, August 27). CAS#:884495-14-1 | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link]

  • Nissen, P., & Detert, H. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 723–726. Retrieved from [Link]

  • Siddiqa, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

  • Wang, W., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3820–3829. Retrieved from [Link]

  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

  • Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237–241. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 5-Bromo-2-methoxy-4-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-methoxy-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this guide furnishes researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining its solubility. We will explore the physicochemical properties of structurally similar compounds to establish a predictive foundation, present available qualitative solubility data for related nitropyridines, and provide a detailed, field-proven experimental protocol for accurate solubility determination using the isothermal shake-flask method. Furthermore, this guide delves into the theoretical underpinnings of solvation, including the application of Hansen Solubility Parameters, to empower researchers in solvent selection and process optimization.

Introduction: The Critical Role of Solubility in the Application of 5-Bromo-2-methoxy-4-nitropyridine

5-Bromo-2-methoxy-4-nitropyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex bioactive molecules.[1] Its utility in drug discovery and agrochemical development is intrinsically linked to its solubility in various organic solvents.[2] Solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of the final active pharmaceutical ingredient (API).[3] A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient process development, enabling chemists to:

  • Optimize Reaction Conditions: Ensuring the substrate is fully dissolved can significantly enhance reaction rates and yields.

  • Develop Robust Purification Methods: Knowledge of solubility in different solvents is key to designing effective crystallization and chromatographic purification processes.

  • Guide Formulation Development: For preclinical and clinical studies, understanding the solubility of an API is paramount for developing suitable delivery systems.

This guide is structured to provide a robust framework for approaching the solubility of 5-Bromo-2-methoxy-4-nitropyridine, moving from theoretical prediction to practical, reliable experimental determination.

Physicochemical Properties: A Predictive Framework Using Analogs

As of the date of this publication, specific experimental data for the physicochemical properties of 5-Bromo-2-methoxy-4-nitropyridine (CAS 446284-18-0)[4] is not widely available in peer-reviewed literature. However, we can infer its likely characteristics by examining closely related structural analogs. This approach, while not a substitute for experimental data, provides a valuable starting point for solvent selection and experimental design.

The primary analogs we will consider are 5-Bromo-2-methoxy-4-methyl-3-nitropyridine and 5-Bromo-3-methoxy-2-nitropyridine. The key structural difference in the former is the presence of a methyl group and a shift in the nitro group's position, while the latter has a different arrangement of the methoxy and nitro substituents. These differences will influence properties like melting point and polarity, but the overall electronic and steric environment provides a reasonable basis for comparison.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-4-nitropyridine and Its Structural Analogs

Property5-Bromo-2-methoxy-4-nitropyridine5-Bromo-2-methoxy-4-methyl-3-nitropyridine5-Bromo-3-methoxy-2-nitropyridine
Molecular Formula C₆H₅BrN₂O₃[4]C₇H₇BrN₂O₃[5]C₆H₅BrN₂O₃[6]
Molecular Weight 233.02 g/mol [4]247.05 g/mol [5]233.02 g/mol [6]
Appearance Not specifiedOff-white to yellow powder/solid[5]Not specified
Melting Point Not determined72-78 °C[5]Not determined
Boiling Point (Predicted) Not determined302.8 ± 37.0 °C[7]Not determined
Density (Predicted) Not determined1.636 ± 0.06 g/cm³[7]Not determined
pKa (Predicted) Not determined-2.34 ± 0.28[7]Not determined
XLogP3 (Predicted) Not determinedNot specified1.7[6]

Note: The absence of a methyl group in the target compound compared to its 4-methyl analog would slightly decrease its molecular weight and may influence its crystal lattice energy and, consequently, its melting point.

The presence of a nitro group and a bromine atom, both electron-withdrawing, and a methoxy group, which is electron-donating, creates a molecule with significant polarity. The nitrogen atom in the pyridine ring also contributes to its ability to act as a hydrogen bond acceptor. These structural features suggest that 5-Bromo-2-methoxy-4-nitropyridine will exhibit moderate to good solubility in polar organic solvents.

Qualitative Solubility of Related Nitropyridine Derivatives

While quantitative data for the target compound is elusive, qualitative solubility information for other nitropyridine derivatives provides valuable insights into expected trends. This information, summarized in Table 2, helps in the initial selection of a solvent screen for experimental determination.

Table 2: Qualitative Solubility of Structurally Related Nitropyridine Compounds

CompoundSolventReported Solubility
5-Bromo-2-methoxy-4-methyl-3-nitropyridine ChloroformSoluble[7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
3-Amino-4-nitropyridine WaterInsoluble/Limited Solubility[3]
EthanolSoluble[3]
DichloromethaneSoluble[3]
4-Ethoxy-3-nitropyridine MethanolSoluble[8]

The general trend observed is good solubility in common polar aprotic and protic organic solvents, with limited solubility in water. This is consistent with the predicted polar nature of these molecules. Based on this, a primary screen for 5-Bromo-2-methoxy-4-nitropyridine should include solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[9] This method is considered the "gold standard" due to its accuracy and direct measurement of the saturated state.[9] The following protocol is a self-validating system designed for robustness and reproducibility.

Principle

An excess of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient period to reach saturation. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute is determined analytically.

Materials and Equipment
  • 5-Bromo-2-methoxy-4-nitropyridine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol
  • Preparation of the Slurry:

    • Add an excess amount of 5-Bromo-2-methoxy-4-nitropyridine to a pre-weighed vial. The key is to have a visible amount of undissolved solid at the end of the experiment to ensure saturation has been reached.[9]

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate with a constant temperature bath.

    • Agitate the slurry for a predetermined period. A common starting point is 24-48 hours to ensure equilibrium is reached. For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are recommended.

    • Self-Validation Checkpoint: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.[9]

  • Phase Separation:

    • Once equilibration is complete, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred, which would lead to an overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent.

    • Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of 5-Bromo-2-methoxy-4-nitropyridine of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the concentration determined in the previous step and accounting for the dilution factor.

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 equil2 Self-Validation: Sample at multiple time points equil1->equil2 sep1 Allow solid to sediment equil2->sep1 sep2 Withdraw supernatant with syringe filter sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Analyze via HPLC or UV-Vis analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calc calc analysis3->calc Calculate Solubility

Caption: Isothermal Shake-Flask Method Workflow

Theoretical Principles of Solvation and Predictive Models

A deeper understanding of the intermolecular forces at play can aid in the rational selection of solvents. The principle of "like dissolves like" is a fundamental concept in solubility.[10] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For 5-Bromo-2-methoxy-4-nitropyridine, the key interactions will be:

  • Dipole-Dipole Interactions: The polar C-Br, C-O, and N-O bonds create a significant molecular dipole. Polar solvents will interact favorably with these dipoles.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can act as hydrogen bond donors, leading to strong interactions.

  • Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[11] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space."[10] The principle is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible. While the experimental determination of the HSP for 5-Bromo-2-methoxy-4-nitropyridine has not been reported, group contribution methods can be used to estimate these values. By comparing the estimated HSP of the solute with the known HSP of various solvents, a more informed selection of potential solvents can be made, thereby streamlining the experimental process.

Conclusion

While direct quantitative solubility data for 5-Bromo-2-methoxy-4-nitropyridine remains to be published, this technical guide provides a comprehensive strategy for researchers to address this knowledge gap. By leveraging data from structural analogs, understanding the qualitative solubility of related compounds, and applying the robust and reliable isothermal shake-flask method, the solubility of this important synthetic intermediate can be accurately and reproducibly determined. Furthermore, the application of theoretical models such as Hansen Solubility Parameters can guide solvent selection, leading to more efficient and targeted experimental work. The protocols and principles outlined herein are designed to empower researchers in the pharmaceutical and agrochemical industries to optimize their synthetic and formulation processes, ultimately accelerating the development of new technologies.

References

  • American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • PubChem. 5-Bromo-3-methoxy-2-nitropyridine. [Link]

  • University of Colorado Colorado Springs. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Google Patents.
  • ResearchGate. Hansen Solubility Parameters : A User's Handbook. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Kinam Park. Hansen Solubility Parameters 2000.pdf. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of the C5-Bromine Atom in 5-Bromo-2-methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-methoxy-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its value is primarily derived from the strategic placement of its substituents, which create a unique electronic environment that governs its reactivity. This guide focuses specifically on the chemistry of the bromine atom at the C5 position. The electron-deficient nature of the pyridine ring, profoundly amplified by the strong π-accepting nitro group at C4, renders the C5 position exceptionally susceptible to a range of transformations. This document provides an in-depth exploration of the two primary reactivity pathways for the C5-bromine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and illustrate how these reactions are leveraged in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.[1][2]

Introduction: A Versatile Heterocyclic Intermediate

In the landscape of drug discovery and development, heterocyclic scaffolds are paramount. Pyridine derivatives, in particular, are ubiquitous in a vast number of marketed drugs and clinical candidates. 5-Bromo-2-methoxy-4-nitropyridine serves as a quintessential example of a versatile synthetic intermediate, prized for its predictable and selective reactivity.[2] The interplay between the electron-donating 2-methoxy group and the powerfully electron-withdrawing 4-nitro group creates a polarized aromatic system. This electronic push-pull effect, combined with the inherent electron deficiency of the pyridine ring, activates the C5-bromine atom, making it an excellent leaving group for substitution reactions and an ideal handle for metal-catalyzed bond formations.[3] Understanding and controlling the reactivity at this specific site allows researchers to introduce a wide array of molecular complexity, accelerating the discovery of novel therapeutic agents and other advanced materials.[1][2] This guide serves as a comprehensive resource for scientists seeking to exploit the synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

The reactivity of 5-Bromo-2-methoxy-4-nitropyridine is a direct consequence of its molecular architecture. The arrangement of the substituents dictates the electron density distribution around the ring, which is the cornerstone of its chemical behavior.

  • Nitro Group (C4): As a potent electron-withdrawing group, it significantly decreases electron density across the entire pyridine ring, particularly at the ortho (C3, C5) and para (C2) positions, through both inductive and resonance effects. This is the primary activating group for nucleophilic attack.

  • Bromine Atom (C5): Serves as an excellent leaving group in SNAr reactions due to its moderate electronegativity and the stability of the resulting bromide anion. It is also the site of oxidative addition in palladium-catalyzed cycles.

  • Methoxy Group (C2): An electron-donating group that can partially counteract the effect of the nitro group, though its influence is less pronounced.

  • Pyridine Nitrogen: Intrinsically electron-withdrawing, it further contributes to the ring's electron-deficient character.

This unique electronic configuration makes the C5 position the most electrophilic carbon atom susceptible to nucleophilic attack and the logical site for cross-coupling reactions.

PropertyValueSource
CAS Number 446284-18-0[4]
Molecular Formula C₆H₅BrN₂O₃[4]
Molecular Weight 233.02 g/mol [4]
Appearance Yellow to Light Gold Crystalline Solid[2][4]
Storage Condition Sealed in dry, Room Temperature (20-22 °C)[4]
Boiling Point 302.8±37.0 °C (Predicted)[5]
Density 1.636±0.06 g/cm³ (Predicted)[5]

Key Reactivity Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction involving the C5-bromine is Nucleophilic Aromatic Substitution (SNAr). The strong activation provided by the para-nitro group makes this transformation highly efficient.[3] The reaction proceeds via a two-step, addition-elimination mechanism.

Mechanism Causality:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient carbon atom at the C5 position. This is the rate-determining step.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the key reason why electron-withdrawing groups are required for SNAr to occur.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group, yielding the substituted product.

Caption: Generalized mechanism for the SNAr reaction at the C5 position.

This protocol describes a typical procedure for the displacement of the C5-bromine with a primary amine.

Objective: To synthesize N-alkyl-5-amino-2-methoxy-4-nitropyridine.

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 - 1.5 eq)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-methoxy-4-nitropyridine and the solvent.

  • Add the base, followed by the primary amine.

  • Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy but not so high as to cause decomposition.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x). This step partitions the organic product from the inorganic salts and polar solvent.

  • Combine the organic layers and wash with brine. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure substituted pyridine.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C-H signal corresponding to the C5 position and the appearance of new signals for the amine substituent in the NMR spectrum, along with the correct mass, validates the transformation.

Key Reactivity Pathway II: Palladium-Catalyzed Cross-Coupling

The C5-bromine atom is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, enabling the modular construction of complex molecular architectures.[3]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond (biaryl structures).[3][7]

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

  • Heck Coupling: Reaction with an alkene to form a C-C bond.

Mechanism Causality (Suzuki Coupling Example): The catalytic cycle is a self-validating system where the palladium catalyst is regenerated.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L_n-Br oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal coupled_complex Ar-Pd(II)L_n-R transmetal->coupled_complex reductive_elim Reductive Elimination coupled_complex->reductive_elim reductive_elim->pd0 product Ar-R (Coupled Product) reductive_elim->product aryl_halide Ar-Br (5-Bromo-Pyridine) aryl_halide->oxidative_add boronic_acid R-B(OH)₂ boronic_acid->transmetal base Base base->transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust method for creating a C-C bond at the C5 position.

Objective: To synthesize 5-Aryl-2-methoxy-4-nitropyridine.

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Arylboronic Acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent System (e.g., Dioxane/Water, Toluene/Water, or DME)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel suitable for inert atmosphere chemistry, add 5-Bromo-2-methoxy-4-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is a critical step, as the Pd(0) catalyst is oxygen-sensitive.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[3]

  • The causality for heating is to facilitate the oxidative addition and reductive elimination steps, which have significant activation barriers.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove the base and inorganic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure biaryl product.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Successful coupling is confirmed by the appearance of signals corresponding to the newly introduced aryl group and the correct molecular weight.

Synthetic Applications in Drug Discovery

The reactivity of the C5-bromine atom is not merely an academic curiosity; it is a workhorse in the synthesis of biologically active molecules. This building block is a key intermediate in the development of various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.[1] For example, it is used in the synthesis of Janus Kinase 2 (JAK2) inhibitors, where the pyridine core serves as a scaffold to which various substituents are attached to optimize binding affinity and selectivity.[3] The ability to easily perform SNAr and cross-coupling reactions at the C5 position allows for the rapid creation of diverse chemical libraries, a cornerstone of modern drug discovery programs.[2]

Conclusion

5-Bromo-2-methoxy-4-nitropyridine is a powerful and versatile intermediate whose synthetic utility is centered on the reactivity of its C5-bromine atom. The electron-deficient nature of the pyridine ring, strongly enhanced by the C4-nitro group, makes this position highly amenable to both Nucleophilic Aromatic Substitution and a wide range of Palladium-Catalyzed Cross-Coupling reactions. By understanding the mechanistic underpinnings of these transformations and employing robust, validated protocols, researchers can efficiently introduce molecular diversity and construct complex molecular targets. This strategic control over chemical reactivity solidifies the compound's role as an indispensable tool in the arsenal of medicinal and materials chemists.

References

  • CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine | MFCD17926558. (n.d.). Hoffman Fine Chemicals. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98% - IndiaMART. (n.d.). IndiaMART. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

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The Emerging Anticancer Potential of 5-Bromo-2-methoxy-4-nitropyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad class, derivatives of 5-Bromo-2-methoxy-4-nitropyridine are emerging as a compelling, yet underexplored, frontier in oncology research. This technical guide synthesizes the foundational evidence supporting the anticancer potential of this specific chemical series. We will dissect the rationale for their investigation, propose synthetic routes, outline potential mechanisms of action based on related compounds, and provide a comprehensive framework for their preclinical evaluation. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of these novel chemical entities.

Introduction: The Rationale for Investigating Substituted Pyridines in Oncology

Pyridine derivatives are a structurally diverse and pharmacologically significant class of compounds with escalating importance in the development of anticancer drugs.[1] Their unique electronic properties, synthetic versatility, and capacity for high biological activity enable the targeted modulation of critical molecular pathways implicated in cancer progression.[1] The strategic placement of functional groups on the pyridine ring can dramatically influence a compound's therapeutic index and mechanism of action.

The 5-Bromo-2-methoxy-4-nitropyridine core combines three key functional groups that suggest significant potential for anticancer activity:

  • The Pyridine Ring: This nitrogen-containing heterocycle is a well-established pharmacophore, often involved in crucial hydrogen bond interactions within the hinge region of kinase active sites.[2]

  • The Bromo Group: The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse molecular fragments and build extensive chemical libraries for structure-activity relationship (SAR) studies.[3]

  • The Methoxy Group: The electron-donating methoxy group at the 2-position can modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.

  • The Nitro Group: The electron-withdrawing nitro group at the 4-position is a key feature. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments to form cytotoxic radical anions. Furthermore, the nitro group can be reduced to a versatile amino group, providing a crucial attachment point for further molecular elaboration, a strategy successfully employed in the synthesis of kinase inhibitors like Pazopanib.[2]

This unique combination of functionalities makes 5-Bromo-2-methoxy-4-nitropyridine and its derivatives prime candidates for investigation as novel anticancer agents, particularly as kinase inhibitors or as progenitors of bioreductive drugs.

Synthetic Strategy: Building a Library of Novel Derivatives

The synthesis of a diverse library of 5-Bromo-2-methoxy-4-nitropyridine derivatives is crucial for exploring their therapeutic potential. The bromine atom at the C5 position is the primary site for diversification. A generalized synthetic workflow is proposed below.

Core Synthesis and Diversification Workflow

G A Starting Material: 5-Bromo-2-methoxy-4-nitropyridine B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B D Library of C5-Substituted Derivatives B->D C Diverse Aryl/Heteroaryl Boronic Acids, Alkynes, Amines, etc. C->B E Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) D->E F Formation of C4-Amino Derivatives E->F G Amide Coupling, Sulfonylation, or Urea Formation F->G I Library of C4-Amido/Sulfonamido/Ureido Derivatives G->I H Diverse Carboxylic Acids, Sulfonyl Chlorides, Isocyanates H->G

Caption: Proposed synthetic workflow for generating diverse derivatives.

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl or heteroaryl groups at the C5 position of the pyridine ring.

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add 5-Bromo-2-methoxy-4-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).[4]

  • Add the degassed solvent system.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[4]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[4]

  • Wash the organic layer with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]

Self-Validation: The success of the reaction is monitored by chromatographic techniques (TLC, LC-MS) to ensure the complete consumption of the starting material. The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Potential Mechanisms of Anticancer Action

Based on the activities of structurally related compounds, 5-Bromo-2-methoxy-4-nitropyridine derivatives may exert their anticancer effects through several mechanisms.

Kinase Inhibition

Many pyridine-containing compounds function as potent kinase inhibitors by competing with ATP for the binding site in the enzyme's active pocket.[5] The pyridine nitrogen is often crucial for forming hydrogen bonds with the "hinge region" of the kinase. The FDA-approved drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, is synthesized from a 5-Bromo-2-nitropyridine precursor, underscoring the potential of this scaffold.[2]

G cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Inhibited Hinge Hinge Region Derivative Pyridine Derivative (ATP-Competitive) Derivative->ATP_Site Binds ATP ATP ATP->ATP_Site Blocked Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Blocked

Caption: ATP-competitive kinase inhibition by a pyridine derivative.

Induction of Apoptosis via Oxidative Stress

The nitroaromatic moiety is a key feature of many compounds that induce apoptosis.[6] In the hypoxic environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form a nitro radical anion. This species can then react with molecular oxygen to generate superoxide radicals, leading to a buildup of reactive oxygen species (ROS).[7] Excessive ROS causes oxidative stress, damages cellular components including DNA, and can trigger the intrinsic apoptotic pathway.[7]

Table 1: Key Cellular Events in ROS-Mediated Apoptosis

StepCellular EventConsequence
1Bioreduction of Nitro GroupFormation of Nitro Radical Anion
2Redox CyclingGeneration of Reactive Oxygen Species (ROS)
3Oxidative StressDamage to DNA, proteins, and lipids
4Mitochondrial Membrane DepolarizationRelease of Cytochrome C
5Caspase ActivationExecution of Apoptotic Program

Preclinical Evaluation Workflow

A structured, multi-tiered approach is essential to systematically evaluate the anticancer potential of newly synthesized 5-Bromo-2-methoxy-4-nitropyridine derivatives.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Evaluation A Primary Cytotoxicity Screen (e.g., NCI-60 Panel, MTT/MTS Assay) B Select Lead Compounds (Potency & Selectivity) A->B IC50 Determination C Kinase Inhibition Assays (Biochemical & Cellular) B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F ROS Detection Assays (e.g., DCFH-DA) B->F G Pharmacokinetic Profiling (ADME studies) C->G D->G E->G F->G H Xenograft Tumor Models (e.g., in nude mice) G->H I Efficacy & Toxicity Assessment H->I

Caption: Tiered workflow for preclinical evaluation of novel derivatives.

Step-by-Step Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell viability and is a standard first-pass screen for anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 5-Bromo-2-methoxy-4-nitropyridine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic tractability of this core allows for the creation of large, diverse chemical libraries. Based on the established pharmacology of related pyridine and nitroaromatic compounds, these derivatives are prime candidates for investigation as kinase inhibitors and inducers of apoptosis. The systematic preclinical evaluation workflow outlined in this guide provides a clear path for identifying and characterizing lead compounds. Future research should focus on extensive SAR studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the mode of action of the most promising derivatives.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

  • Benchchem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

  • Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research.

  • National Institutes of Health (NIH). (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

  • MDPI. (2024). Anti-Cancer Activities of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis.

  • Hoffman Fine Chemicals. CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine.

  • ResearchGate. (2025). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study.

  • National Institutes of Health (NIH). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins.

  • National Institutes of Health (NIH). (2013). Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer.

  • National Institutes of Health (NIH). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.

  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

  • MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

  • MDPI. (2019). Compounds from Natural Sources as Protein Kinase Inhibitors.

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • National Institutes of Health (NIH). (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

  • ResearchGate. The suggested SAR for the studied pyrimidine and pyridine derivatives.

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Methodological & Application

Synthesis of 5-Bromo-2-methoxy-4-nitropyridine from 2-methoxy-4-methyl-3-nitropyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide:

Topic: Synthesis of 5-Bromo-2-methoxy-4-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis of 5-Bromo-2-methoxy-4-nitropyridine: A Guide for Medicinal Chemistry Applications

Introduction

5-Bromo-2-methoxy-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The strategic placement of its methoxy, bromo, and nitro groups on the pyridine core offers multiple reactive sites for diversification, making it a valuable building block for the synthesis of complex molecular architectures. This document provides a detailed, field-tested protocol for the synthesis of this key intermediate, focusing on a robust and scalable two-step approach starting from 2-methoxypyridine. Additionally, it addresses the synthetic infeasibility of the initially proposed transformation from 2-methoxy-4-methyl-3-nitropyridine, offering expert insights into synthetic route design.

Part 1: Synthetic Strategy and Mechanistic Rationale

The direct conversion of 2-methoxy-4-methyl-3-nitropyridine to 5-Bromo-2-methoxy-4-nitropyridine is not a synthetically viable route. This transformation would require a challenging sequence of reactions including the removal of a methyl group, migration of a nitro group from the 3- to the 4-position, and a regioselective bromination. Such a pathway is impractical and lacks precedence in standard organic synthesis methodologies.

A more logical and efficient strategy involves a two-step sequence starting with the commercially available 5-Bromo-2-methoxypyridine. This approach leverages established and high-yielding reactions:

  • N-Oxidation: The pyridine nitrogen is first oxidized to the corresponding N-oxide. This is a critical activation step. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the C4 position susceptible to electrophilic attack.

  • Nitration: The activated N-oxide intermediate is then subjected to nitration. The strong electron-withdrawing nature of the N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position, yielding the desired 5-Bromo-2-methoxy-4-nitropyridine-1-oxide.

  • Deoxygenation (Implicit): While not explicitly detailed in all literature as a separate step for this specific molecule's final form, often the N-oxide is reduced back to the pyridine. However, for many subsequent reactions, the 4-nitro pyridine N-oxide itself is the key intermediate. For the purpose of this guide, we will focus on the synthesis of the direct precursor, which is often the most crucial step. A well-established method for the synthesis of 4-nitropyridines involves the nitration of pyridine N-oxide followed by deoxygenation with a reducing agent like PCl₃[1].

This strategic pathway is summarized in the workflow diagram below.

G A 2-Methoxypyridine B 5-Bromo-2-methoxypyridine A->B C 5-Bromo-2-methoxypyridine D 5-Bromo-2-methoxy-4-nitropyridine C->D HNO₃ / H₂SO₄

Caption: A validated two-step synthetic workflow.

Part 2: Detailed Experimental Protocols

Safety Precautions: This synthesis involves corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine (Intermediate)

This protocol outlines the bromination of 2-methoxypyridine. While 5-bromo-2-methoxypyridine is commercially available, this procedure is provided for completeness.

  • Rationale: The methoxy group at the 2-position is an ortho-, para-director. Bromination occurs regioselectively at the 5-position (para to the methoxy group) due to electronic activation and steric hindrance at the 3-position.

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Methoxypyridine109.1310010.91 g
Acetic Acid60.05-50 mL
Bromine (Br₂)159.811055.4 mL (16.78 g)
Saturated Sodium Bicarbonate--As needed
Saturated Sodium Thiosulfate--As needed
Anhydrous Magnesium Sulfate120.37-As needed
Diethyl Ether74.12-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxypyridine (10.91 g, 100 mmol) in glacial acetic acid (50 mL).

  • Bromine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add bromine (5.4 mL, 105 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution by slowly adding saturated sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Quenching: If the solution retains a bromine color, add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation (boiling point ~80 °C at 12 mmHg) to yield 5-Bromo-2-methoxypyridine as a colorless to light yellow liquid[2].

Protocol 2: Synthesis of 5-Bromo-2-methoxy-4-nitropyridine

  • Rationale: The nitration of pyridines is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution[3]. However, the presence of the activating methoxy group facilitates this reaction. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich 4-position.

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-Bromo-2-methoxypyridine188.02509.4 g
Concentrated Sulfuric Acid (98%)98.08-25 mL
Fuming Nitric Acid (>90%)63.0160~4.2 mL
Ice--~100 g

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, carefully add 5-Bromo-2-methoxypyridine (9.4 g, 50 mmol) to concentrated sulfuric acid (25 mL) while cooling in an ice-water bath. Stir until a clear solution is formed.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (~4.2 mL, 60 mmol) to concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.

  • Nitration: Cool the solution of the pyridine substrate to 0 °C. Add the cold nitrating mixture dropwise over 30-45 minutes, ensuring the internal temperature of the reaction does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the product under vacuum to afford 5-Bromo-2-methoxy-4-nitropyridine as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Part 3: Addressing an Alternative Starting Material

The user-proposed starting material, 2-methoxy-4-methyl-3-nitropyridine, is a known compound and is often used as an intermediate in the synthesis of various pharmaceutical agents[4]. While it is a valuable molecule, its conversion to the target product is not straightforward. A plausible, albeit complex, theoretical pathway would involve:

  • Oxidation of the Methyl Group: The 4-methyl group would need to be oxidized to a carboxylic acid.

  • Decarboxylation: The resulting carboxylic acid would then need to be removed.

  • Denitration/Renitration: The nitro group at the 3-position would have to be removed and then reintroduced at the 4-position. This is a highly challenging and low-yielding process.

  • Bromination: Finally, regioselective bromination at the 5-position would be required.

Given the complexity and likely low overall yield of this hypothetical route, starting from 5-Bromo-2-methoxypyridine is the superior and industrially relevant approach.

References

  • Vertex AI Search. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
  • ChemicalBook. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
  • Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95 13472-85-0.
  • ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

Sources

Application Note & Protocol: Selective Reduction of 5-Bromo-2-methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-methoxy-pyridin-4-amine

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is a cornerstone of new molecule discovery. Among these, 5-Bromo-2-methoxy-pyridin-4-amine stands out as a critical building block. Its unique substitution pattern, featuring an amine for further derivatization, a bromine atom for cross-coupling reactions, and a methoxy group influencing the ring's electronics, makes it a highly versatile intermediate. The selective synthesis of this amine from its nitro precursor, 5-Bromo-2-methoxy-4-nitropyridine, is a frequently encountered transformation that requires a careful choice of reduction methodology to ensure high yield and purity while preserving the sensitive functional groups. This application note provides a comprehensive guide to the selective reduction of the nitro group in 5-Bromo-2-methoxy-4-nitropyridine, offering a comparative analysis of common reduction methods and a detailed, field-proven protocol.

Comparative Analysis of Nitro Group Reduction Methodologies

The reduction of an aromatic nitro group is a classic transformation in organic synthesis. However, the presence of a bromine atom on the pyridine ring of 5-Bromo-2-methoxy-4-nitropyridine introduces a potential complication: hydrodebromination. Therefore, the choice of the reducing agent is critical to selectively reduce the nitro group without affecting the C-Br bond. Below is a comparative analysis of several common methods.

Reduction MethodReductant/CatalystAdvantagesDisadvantagesKey Considerations for 5-Bromo-2-methoxy-4-nitropyridine
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean reaction with water as the only byproduct.[1]Risk of hydrodebromination, especially with palladium catalysts. Requires specialized high-pressure equipment.[1]High risk of losing the bromine substituent. Raney Nickel may be a safer alternative to Pd/C to minimize dehalogenation.[1]
Metal/Acid Reduction Fe / NH₄Cl or AcOHCost-effective, tolerant of many functional groups, and generally avoids dehalogenation.[2]Requires stoichiometric amounts of metal, leading to significant metal waste. Workup can be tedious to remove iron salts.[3]An excellent choice for this substrate due to its chemoselectivity. The mild acidic conditions are unlikely to affect the methoxy group.
Metal Salt Reduction SnCl₂·2H₂O / HCl or EtOHMild reaction conditions, highly chemoselective for the nitro group.[1][4]Generates tin-based waste products which can be difficult to remove and are environmentally concerning.[4][5]A reliable method that is unlikely to cause hydrodebromination. The workup requires careful pH adjustment to manage tin salt precipitation.[5]
Transfer Hydrogenation HCOOH / Co-Nₓ or other catalystsAvoids the use of high-pressure hydrogen gas. Can be highly selective.[6]Requires a suitable hydrogen donor and catalyst system. Optimization of reaction conditions may be necessary.A promising and safer alternative to traditional catalytic hydrogenation. The choice of catalyst and hydrogen donor is crucial for success.

Workflow for the Selective Reduction

The overall process for the selective reduction of 5-Bromo-2-methoxy-4-nitropyridine to 5-Bromo-2-methoxy-pyridin-4-amine can be visualized as a straightforward, yet carefully controlled, sequence of steps. The chosen protocol will dictate the specifics of the reaction setup and workup procedure.

Selective Nitro Reduction Workflow Start 5-Bromo-2-methoxy-4-nitropyridine Reaction Selective Reduction (e.g., Fe/NH4Cl in EtOH/H2O) Start->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product 5-Bromo-2-methoxy-pyridin-4-amine Purification->Product

Caption: General workflow for the selective reduction of 5-Bromo-2-methoxy-4-nitropyridine.

Detailed Experimental Protocol: Iron-Mediated Reduction

Based on the comparative analysis, the iron-mediated reduction in the presence of ammonium chloride offers a robust, scalable, and chemoselective method for the synthesis of 5-Bromo-2-methoxy-pyridin-4-amine. This protocol has been adapted from standard procedures for nitro group reduction and is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents:

  • 5-Bromo-2-methoxy-4-nitropyridine

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq).

    • Add ethanol and deionized water in a 4:1 ratio (e.g., 20 mL ethanol and 5 mL water for 1 gram of starting material).

    • Stir the mixture to obtain a suspension.

  • Addition of Reagents:

    • Add ammonium chloride (4.0 eq) to the suspension.

    • With vigorous stirring, add iron powder (5.0 eq) portion-wise over 10-15 minutes. The addition may be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material is UV active and the product can be visualized with a suitable stain (e.g., potassium permanganate). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add a small amount of Celite® to the mixture and stir for a few minutes.

    • Filter the mixture through a pad of Celite® in a Buchner funnel to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction:

    • To the remaining aqueous residue, add ethyl acetate.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 5-Bromo-2-methoxy-pyridin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Protocol:

Iron-Mediated Reduction Protocol cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification A Combine Starting Material, EtOH, H2O, and NH4Cl B Add Fe powder portion-wise A->B C Reflux for 2-4 hours B->C D Cool and Filter through Celite C->D E Concentrate Filtrate D->E F Neutralize with NaHCO3 and Extract with EtOAc E->F G Wash with Brine and Dry F->G H Recrystallization or Column Chromatography G->H

Caption: Step-by-step visualization of the iron-mediated reduction protocol.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its built-in checkpoints for validation:

  • Reaction Monitoring: The use of TLC is crucial to determine the reaction endpoint, preventing the formation of over-reduced or side products.

  • Workup Efficiency: The filtration through Celite® is a critical step to ensure the complete removal of inorganic iron waste, which can complicate downstream purification.

  • Product Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity. Spectroscopic data for the starting material and product can be found in chemical databases for comparison.[7]

Safety Considerations

  • The addition of iron powder can be exothermic. Ensure adequate cooling and portion-wise addition.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The selective reduction of 5-Bromo-2-methoxy-4-nitropyridine is a critical transformation for the synthesis of the valuable intermediate, 5-Bromo-2-methoxy-pyridin-4-amine. While several methods exist, an iron-mediated reduction offers a reliable, cost-effective, and chemoselective approach that avoids the common pitfall of hydrodebromination. By following the detailed protocol and adhering to the principles of careful reaction monitoring and thorough purification, researchers can confidently and efficiently synthesize this important building block for their drug discovery and development programs.

References

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications. Retrieved from [Link]

  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Journal of Chemical Sciences. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology. Retrieved from [Link]

Sources

Application Note: High-Purity 5-Bromo-2-methoxy-4-nitropyridine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed protocol for the purification of 5-Bromo-2-methoxy-4-nitropyridine by recrystallization. The document outlines a systematic approach to solvent selection, the execution of the recrystallization procedure, and methods for assessing the purity of the final product. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process. This guide is intended to be a comprehensive resource for researchers working with this and structurally similar compounds.

Introduction: The Rationale for Purification

5-Bromo-2-methoxy-4-nitropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Health and Safety Precautions

5-Bromo-2-methoxy-4-nitropyridine and its analogues are classified as irritants. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds such as 5-bromo-2-nitropyridine.[2]

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-methoxy-4-nitropyridine is crucial for developing an effective recrystallization protocol. While specific data for the target compound is limited, information from closely related analogues provides valuable insights.

Property5-Bromo-2-methoxy-4-nitropyridine (Target)5-Bromo-2-nitropyridine (Analogue)5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Analogue)
Molecular Weight 233.02 g/mol 203.00 g/mol 247.05 g/mol [3][4]
Appearance Yellow solid[5]Light yellow crystalline powder[2]Off-white to yellow powder/solid[3][4]
Melting Point Not available148-150 °C[2]72-78 °C[3][4]
Solubility Not availableInsoluble in water[2]Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]

The presence of the polar nitro group and the pyridine ring suggests that polar organic solvents will be suitable for recrystallization. The methoxy group may impart some solubility in less polar solvents.

The Core of Purification: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or very low solvency for impurities.

  • Chemical inertness towards the target compound.

  • A boiling point below the melting point of the target compound.

  • Ease of removal from the purified crystals.

Based on the properties of analogous compounds, the following solvents are recommended for screening:

  • Primary Candidates: Ethanol, Isopropanol, Ethyl Acetate

  • Secondary Candidates: Acetone, Toluene, Heptane (as an anti-solvent)

A systematic screening process should be performed on a small scale to identify the optimal solvent or solvent system.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure and may require optimization based on the initial purity of the 5-Bromo-2-methoxy-4-nitropyridine.

Materials and Equipment
  • Crude 5-Bromo-2-methoxy-4-nitropyridine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Melting point apparatus

  • Balance

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat and stir until fully dissolved B->C D If insoluble impurities are present C->D F Allow the solution to cool slowly C->F E Filter the hot solution D->E E->F G Cool further in an ice bath F->G H Crystal formation G->H I Collect crystals by vacuum filtration H->I J Wash with a small amount of cold solvent I->J K Dry the purified crystals J->K

Caption: Workflow for the recrystallization of 5-Bromo-2-methoxy-4-nitropyridine.

Detailed Procedure
  • Dissolution: Place the crude 5-Bromo-2-methoxy-4-nitropyridine in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point of the compound.

Purity Assessment: Validating the Outcome

The purity of the recrystallized 5-Bromo-2-methoxy-4-nitropyridine should be assessed to confirm the effectiveness of the purification process.

Melting Point Determination

The melting point of a pure compound is a sharp, well-defined range. Impurities typically depress and broaden the melting point range. Determine the melting point of the dried, recrystallized product and compare it to the literature value of a closely related pure compound, such as 5-bromo-2-nitropyridine (148-150 °C), as a reference.[2] A sharp melting point range close to the expected value is a good indicator of high purity.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess purity. Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and heptane). A single spot for the recrystallized product that is distinct from any impurity spots in the crude material indicates successful purification.

Spectroscopic Analysis

For a more rigorous assessment of purity, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed. The spectra of the purified product should be clean and free of signals corresponding to impurities.

Troubleshooting Common Recrystallization Issues

ProblemPossible CauseRecommended Solution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
Low recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, ensure all glassware is pre-heated.

Conclusion

Recrystallization is a highly effective method for the purification of 5-Bromo-2-methoxy-4-nitropyridine. A systematic approach to solvent selection, careful execution of the protocol, and thorough purity assessment are key to obtaining a high-purity product. This guide provides a comprehensive framework for researchers to successfully purify this and other similar compounds, ensuring the quality and reliability of their starting materials for subsequent applications.

References

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from a publicly available version of the SDS.
  • Benchchem. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Hoffman Fine Chemicals. (n.d.). CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Bromo-2-methoxy-4-nitropyridine

5-Bromo-2-methoxy-4-nitropyridine is a highly functionalized pyridine derivative that serves as a powerful and versatile building block in modern medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three key functional groups on the electron-deficient pyridine core: a bromine atom, a nitro group, and a methoxy group. This arrangement provides multiple, distinct reaction sites that can be addressed with high chemoselectivity to generate a diverse array of complex heterocyclic structures.

The core reactivity is governed by the following features:

  • C-5 Bromine: An excellent leaving group for both nucleophilic aromatic substitution and a handle for a wide range of palladium-catalyzed cross-coupling reactions.

  • C-4 Nitro Group: A strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack. Crucially, it can be selectively reduced to a primary amine, which serves as a key nucleophile for subsequent intramolecular or intermolecular cyclization reactions.

  • C-2 Methoxy Group: A stable ether linkage that influences the electronic properties of the ring and can be a site for later-stage modification if required.

This guide provides an in-depth exploration of the primary synthetic pathways originating from this starting material, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Synthetic Strategies: A Multi-Pronged Approach

The journey from 5-Bromo-2-methoxy-4-nitropyridine to novel heterocyclic scaffolds can be broadly categorized into three primary strategies. These strategies can be employed independently or in sequence to build molecular complexity.

G start 5-Bromo-2-methoxy-4-nitropyridine snar Strategy 1: Nucleophilic Aromatic Substitution (SNAr) start->snar  Various  Nucleophiles coupling Strategy 2: Pd-Catalyzed Cross-Coupling start->coupling  Organometallics  or Amines + Pd Catalyst reduction Strategy 3: Reduction & Subsequent Cyclization start->reduction  Reducing  Agents snar_prod 5-Substituted-2-methoxy-4-nitropyridines (C-N, C-S, C-O Bonds) snar->snar_prod coupling_prod 5-Substituted-2-methoxy-4-nitropyridines (C-C, C-N Bonds) coupling->coupling_prod reduction_prod 5-Bromo-2-methoxy-pyridin-4-amine (Key Intermediate) reduction->reduction_prod fused_prod Fused Heterocycles (e.g., Imidazo[4,5-c]pyridines) reduction_prod->fused_prod  Cyclization  Reagents

Figure 1: Overview of the primary synthetic strategies.

Strategy 1: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Expertise & Rationale

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-heteroatom bonds.[2] In 5-Bromo-2-methoxy-4-nitropyridine, the potent electron-withdrawing effect of the nitro group at the C-4 position significantly acidifies the ring protons and, more importantly, stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C-5 position. This electronic activation makes the bromine atom an excellent leaving group, allowing for its displacement by a wide range of nucleophiles under relatively mild conditions.[3] This pathway is often the most direct method to introduce amine, thiol, or alcohol functionalities.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol describes a general method for the substitution of the C-5 bromine with a primary or secondary amine.

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Amine of choice (1.2 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq) and the chosen solvent (e.g., DMF, 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.2 eq) to the solution.

  • Add the base (e.g., DIPEA, 2.0 eq) to the reaction mixture. The use of a non-nucleophilic organic base like DIPEA is often preferred to minimize side reactions, though an inorganic base like K₂CO₃ can be effective for many substrates.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature is substrate-dependent and should be determined by monitoring the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-methoxy-4-nitropyridine derivative.

Data Presentation: Scope of Nucleophiles in SNAr
Nucleophile TypeExampleProduct ClassTypical Conditions
Primary/Secondary AminesMorpholine5-(Morpholin-4-yl)-2-methoxy-4-nitropyridineK₂CO₃, DMF, 80 °C
ThiolsThiophenol2-Methoxy-4-nitro-5-(phenylthio)pyridineNaH, THF, 0 °C to RT
Alcohols/PhenolsSodium Methoxide2,5-Dimethoxy-4-nitropyridineNaOMe, MeOH, 60 °C

Strategy 2: Diversification via Palladium-Catalyzed Cross-Coupling

Expertise & Rationale

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with exceptional reliability and functional group tolerance. The C-Br bond at the 5-position is an ideal handle for these transformations. The choice of reaction—Suzuki, Sonogashira, or Buchwald-Hartwig—determines the nature of the substituent introduced.

G start 5-Bromo-2-methoxy-4-nitropyridine suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald suzuki_prod 5-Aryl-2-methoxy -4-nitropyridine suzuki->suzuki_prod sonogashira_prod 5-Alkynyl-2-methoxy -4-nitropyridine sonogashira->sonogashira_prod buchwald_prod 5-Amino-2-methoxy -4-nitropyridine buchwald->buchwald_prod suzuki_reagent Aryl/Heteroaryl Boronic Acid/Ester suzuki_reagent->suzuki Pd Catalyst Base sonogashira_reagent Terminal Alkyne sonogashira_reagent->sonogashira Pd Cat. Cu(I) Cocat., Base buchwald_reagent Primary/Secondary Amine buchwald_reagent->buchwald Pd Catalyst Ligand, Base

Figure 2: Palladium-catalyzed cross-coupling pathways.

Suzuki-Miyaura Coupling Protocol

Application: Forms C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl compounds.[4][5]

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • Base: e.g., K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Solvent System: e.g., 1,4-Dioxane/Water (4:1) or DMF

Procedure:

  • In a reaction vessel, combine 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.5 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-methoxy-4-nitropyridine product.

Sonogashira Coupling Protocol

Application: Forms C(sp²)-C(sp) bonds, introducing a versatile alkyne moiety for further derivatization (e.g., click chemistry, cycloisomerization).

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium Catalyst: e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Cocatalyst: Copper(I) iodide (CuI) (1-10 mol%)

  • Base: e.g., Triethylamine (TEA) or DIPEA (used as solvent or co-solvent)

  • Solvent: Tetrahydrofuran (THF) or DMF

Procedure:

  • To a flask containing 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq), add the palladium catalyst (3 mol%) and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine.

  • Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: Purify via silica gel chromatography to obtain the 5-alkynyl-2-methoxy-4-nitropyridine.

Buchwald-Hartwig Amination Protocol

Application: A highly versatile method for forming C(sp²)-N bonds, often succeeding where classical SNAr reactions fail, especially with less nucleophilic amines.[6][7]

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium Precatalyst: e.g., Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like G3-XPhos (2-4 mol%)

  • Ligand: e.g., XPhos, RuPhos, or BrettPhos (2-5 mol%)

  • Base: e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Catalyst Preparation (if not using a pre-formed catalyst): In a glovebox or under a strict inert atmosphere, add the palladium source, ligand, and base to a dry reaction flask.

  • Add the 5-Bromo-2-methoxy-4-nitropyridine and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat to the required temperature (typically 80-120 °C).

  • Monitor the reaction for completion by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) if NaOtBu was used. Extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by silica gel chromatography.

Strategy 3: Synthesis of Fused Heterocycles via Nitro Reduction and Cyclization

Expertise & Rationale

This advanced strategy transforms the planar pyridine core into a bicyclic, fused heterocyclic system—a common motif in pharmaceuticals. The process is a powerful two-step sequence:

  • Selective Reduction: The C-4 nitro group is reduced to a primary amine. This transformation is critical and must be performed under conditions that do not affect the C-5 bromine, which is needed for the subsequent cyclization step. Common reagents include tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation with specific catalysts.[8][9]

  • Cyclization: The resulting 5-bromo-2-methoxypyridin-4-amine is a bifunctional intermediate. The endocyclic ring nitrogen and the exocyclic amino group can act as binucleophiles.[10] Reaction with various C1 or C2 synthons leads to the formation of a new five- or six-membered ring fused to the original pyridine core.

G start 5-Bromo-2-methoxy-4-nitropyridine reduction Chemoselective Nitro Reduction start->reduction [H] (e.g., SnCl₂, Fe/HCl) intermediate 5-Bromo-2-methoxy-pyridin-4-amine reduction->intermediate cyclization Annulation/ Cyclization intermediate->cyclization product1 Fused Pyrido-oxazinone Derivatives cyclization->product1 product2 Fused Imidazo[4,5-c]pyridine Derivatives cyclization->product2 reagent1 e.g., Chloroacetyl Chloride reagent1->cyclization reagent2 e.g., Formic Acid Orthoformate reagent2->cyclization

Figure 3: Workflow for synthesis of fused heterocyclic systems.

Protocol: Selective Reduction of the Nitro Group

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Solvent: Ethyl acetate or Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 5-Bromo-2-methoxy-4-nitropyridine in ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.5 eq) in one portion.

  • Heat the mixture to reflux (around 70-80 °C) and stir vigorously.

  • Monitor the reaction by TLC. The product, being an amine, will be more polar than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Carefully add saturated NaHCO₃ solution to neutralize the acidic mixture and quench the tin salts. Caution: This can be exothermic and may cause frothing.

  • Filter the resulting suspension through a pad of Celite to remove the inorganic tin salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-bromo-2-methoxypyridin-4-amine, which may be used directly in the next step or purified by chromatography if necessary.

Protocol: Cyclization to form Fused Imidazo[4,5-c]pyridines

Application: This protocol uses triethyl orthoformate as a C1 synthon to construct a fused imidazole ring.[11]

Materials:

  • 5-Bromo-2-methoxypyridin-4-amine (1.0 eq)

  • Triethyl orthoformate (large excess, can be used as solvent)

  • Acid catalyst (optional): p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

  • Combine 5-bromo-2-methoxypyridin-4-amine and a large excess of triethyl orthoformate in a flask equipped with a distillation head or reflux condenser.

  • Add a catalytic amount of p-TsOH if required to accelerate the reaction.

  • Heat the mixture to reflux (around 140-150 °C) for several hours. The reaction progress can be monitored by observing the distillation of ethanol.

  • After completion, cool the reaction mixture.

  • Work-up: Remove the excess triethyl orthoformate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a dilute base (e.g., sat. NaHCO₃) to remove the acid catalyst, followed by water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to obtain the target 7-bromo-4-methoxy-1H-imidazo[4,5-c]pyridine.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]

  • ACS Publications. (1956). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (1993). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2022). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Retrieved from [Link]

  • National Library of Medicine. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2015). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ChemRxiv. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ACS Publications. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis, improve yields, and overcome common challenges.

Overview of the Synthetic Strategy

The synthesis of 5-Bromo-2-methoxy-4-nitropyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most reliable pathway involves the strategic activation of the pyridine ring using an N-oxide, which facilitates the crucial regioselective nitration at the 4-position. The overall transformation can be logically broken down into the key stages illustrated below.

G cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Final Bromination A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B Oxidation C 2-Methoxypyridine-N-oxide B->C Etherification D 4-Nitro-2-methoxypyridine-N-oxide C->D Nitration E 2-Methoxy-4-nitropyridine D->E Deoxygenation F 2-Methoxy-4-nitropyridine G 5-Bromo-2-methoxy-4-nitropyridine F->G Bromination

Caption: Overall workflow for the synthesis of 5-Bromo-2-methoxy-4-nitropyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis. Each issue is presented with its potential causes and actionable solutions.

Issue 1: Low Yield in the N-Oxidation Step (2-Chloropyridine → 2-Chloropyridine-N-oxide)

Question: My yield of 2-Chloropyridine-N-oxide is significantly lower than expected. What could be the cause?

Answer:

Low yields in this initial oxidation step are typically related to the choice and handling of the oxidizing agent or incomplete reaction.

  • Potential Cause 1: Inefficient Oxidizing Agent. While hydrogen peroxide in acetic acid is commonly used, its activity can be variable. m-Chloroperoxybenzoic acid (m-CPBA) is often a more reliable, albeit more expensive, alternative.

  • Solution 1: Reagent Selection and Quality.

    • Ensure your hydrogen peroxide solution is not old or decomposed; use a fresh, properly stored bottle.

    • Consider switching to m-CPBA for a more controlled and often higher-yielding reaction. A patent-described method involves adding m-CPBA to a solution of the pyridine compound in dichloromethane at 0-5 °C and then allowing the reaction to proceed at room temperature.[1]

  • Potential Cause 2: Incomplete Reaction. The oxidation of pyridine can be slow. Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.

  • Solution 2: Reaction Monitoring and Optimization.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable mobile phase would be Dichloromethane/Methanol (e.g., 10:1). The N-oxide product is significantly more polar and will have a lower Rf value than the starting pyridine.[1]

    • Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 24 hours when using m-CPBA at room temperature) until the starting material is no longer visible by TLC.[1]

Issue 2: Poor Regioselectivity during Nitration (2-Methoxypyridine-N-oxide → 4-Nitro-2-methoxypyridine-N-oxide)

Question: I am getting a mixture of nitro-isomers instead of the desired 4-nitro product. How can I improve the selectivity?

Answer:

This is a critical step where precise control is paramount. The N-oxide group is a powerful directing group for electrophilic substitution at the 4-position.[2] However, improper conditions can lead to side products.

  • Potential Cause 1: Incorrect Nitrating Agent or Conditions. The choice of nitrating agent and, most importantly, the reaction temperature, directly influences the regioselectivity. Using nitric acid alone or at elevated temperatures can lead to the formation of other isomers.

  • Solution 1: Use a Mixed-Acid System and Control Temperature.

    • The standard and most effective method for this transformation is the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[3][4] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

    • Maintain a controlled reaction temperature. A typical procedure involves dissolving the 2-methoxypyridine-N-oxide in the mixed acids and reacting at 70-80 °C.[3] Higher temperatures can decrease selectivity and increase the risk of side reactions.

    • Alternatively, using potassium nitrate in sulfuric acid can also be an effective nitrating system, which may offer a better safety profile.[4]

  • Potential Cause 2: Presence of Water. Water in the reaction mixture can dilute the acids and affect the generation of the nitronium ion, potentially leading to lower yields and side reactions.

  • Solution 2: Ensure Anhydrous Conditions. Use concentrated (98%) sulfuric acid and fuming or concentrated nitric acid to minimize the water content in the reaction.

Issue 3: Incomplete Deoxygenation (4-Nitro-2-methoxypyridine-N-oxide → 2-Methoxy-4-nitropyridine)

Question: My deoxygenation reaction is sluggish and I'm left with a significant amount of starting N-oxide. How can I drive the reaction to completion?

Answer:

Deoxygenation of pyridine N-oxides can be challenging, especially with an electron-withdrawing nitro group present. The choice of deoxygenating agent is key.

  • Potential Cause: Weak Deoxygenating Agent. Not all reducing agents are effective for this transformation.

  • Solution: Use a Powerful and Appropriate Reagent.

    • Phosphorus trichloride (PCl₃) is a highly effective reagent for the deoxygenation of pyridine N-oxides.[3] The reaction is typically performed by refluxing the N-oxide in excess PCl₃.

    • Self-Validation: The reaction progress can be monitored by TLC. The product, 2-methoxy-4-nitropyridine, will be significantly less polar (higher Rf) than the starting N-oxide.

    • Work-up Caution: The work-up for PCl₃ reactions must be done carefully by slowly and cautiously quenching the reaction mixture with ice water to hydrolyze the excess PCl₃ before neutralization.

Issue 4: Formation of Di-brominated or Isomeric By-products during Bromination

Question: During the final bromination step, I am observing multiple spots on my TLC plate, suggesting the formation of by-products. What is causing this and how can I prevent it?

Answer:

The final bromination step is an electrophilic aromatic substitution on the 2-methoxy-4-nitropyridine intermediate. The regioselectivity is strongly controlled by the existing substituents, but harsh conditions can lead to by-products.

  • Potential Cause 1: Over-bromination. Using a large excess of the brominating agent or high temperatures can lead to the introduction of a second bromine atom.

  • Solution 1: Stoichiometric Control and Temperature Management.

    • Use a controlled amount of the brominating agent, typically N-Bromosuccinimide (NBS) or bromine (Br₂). Start with 1.0 to 1.1 equivalents.

    • Perform the reaction at a controlled temperature. Starting at 0 °C and slowly warming to room temperature is a common strategy for selective brominations.

  • Potential Cause 2: Incorrect Regioselectivity. While the 5-position is electronically favored, extreme conditions could potentially lead to substitution at other positions.

  • Solution 2: Understanding the Directing Effects.

    • The 2-methoxy group is an activating, ortho, para-director.

    • The 4-nitro group is a deactivating, meta-director.

    • Both groups direct the incoming electrophile (Br⁺) to the 5-position (ortho to the methoxy group and meta to the nitro group). This strong agreement in directing effects makes the formation of the 5-bromo isomer highly favorable. By-product formation is more likely due to over-bromination than incorrect initial regioselectivity.

G cluster_0 Troubleshooting Logic for Low Yield cluster_1 TLC Analysis Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC Start->CheckTLC TLC_Result Starting Material (SM) Present? CheckTLC->TLC_Result Action_Time Increase reaction time Consider gentle heating TLC_Result->Action_Time Yes Action_Workup Review work-up procedure Check for product loss in aqueous layers Optimize extraction/purification TLC_Result->Action_Workup No (SM consumed) Action_Reagent Verify reagent quality/concentration Consider alternative reagent Action_Time->Action_Reagent If still incomplete

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselective nitration at the 4-position of 2-methoxypyridine-N-oxide?

A1: The N-oxide functionality is a powerful activating group that increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, through resonance. This makes the ring much more susceptible to electrophilic aromatic substitution than pyridine itself. The N-oxide group strongly directs incoming electrophiles to the 4-position, leading to a high yield of the 4-nitro isomer.[2][5]

Q2: Why is it necessary to use the N-oxide intermediate? Can't I nitrate 2-methoxypyridine directly?

A2: While direct nitration of 2-methoxypyridine is possible, it preferentially occurs at the 5-position due to the directing effect of the electron-donating methoxy group.[3] To achieve nitration at the 4-position, the directing influence of the N-oxide group is required. This strategy of "activating" the ring and controlling regioselectivity is a common tactic in pyridine chemistry.

Q3: What are the primary safety concerns during this synthesis?

A3: There are several critical safety points:

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive acids, and the nitration reaction itself is highly exothermic. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and the temperature must be carefully controlled to prevent a runaway reaction.

  • Bromination: Bromine (Br₂) is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood. N-Bromosuccinimide (NBS) is a safer alternative but is still a lachrymator and irritant.

  • PCl₃: Phosphorus trichloride is a corrosive liquid that reacts violently with water. It must be handled in a dry environment, and its quenching during work-up must be done slowly and at low temperatures.

Q4: What are the best methods for purifying the final product?

A4: The final product, 5-Bromo-2-methoxy-4-nitropyridine, is a solid. The primary purification methods are:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A suitable solvent system would need to be determined empirically, but ethanol, isopropanol, or mixtures with water are common starting points.

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes would be a typical eluent system.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of the target molecule and its key intermediates.[3]

Protocol 1: Synthesis of 2-Methoxy-4-nitropyridine (Intermediate)

This protocol outlines the first four steps of the synthesis pathway.

Step 1A: Oxidation to 2-Chloropyridine-N-oxide

  • In a round-bottom flask, dissolve 2-chloropyridine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the mixture to 80 °C and stir for 3-4 hours.

  • Monitor the reaction by TLC until the 2-chloropyridine is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove most of the acetic acid.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution and extract the product with chloroform.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-oxide.

Step 1B: Etherification to 2-Methoxypyridine-N-oxide

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere at 0 °C.

  • Add the crude 2-chloropyridine-N-oxide to the sodium methoxide solution.

  • Heat the mixture to reflux and stir for 5 hours.

  • Monitor the reaction by TLC.

  • After cooling, concentrate the mixture, add deionized water, and extract with chloroform.

  • Dry the organic layers and evaporate the solvent to obtain crude 2-methoxypyridine-N-oxide.

Step 1C: Nitration to 4-Nitro-2-methoxypyridine-N-oxide

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Dissolve the crude 2-methoxypyridine-N-oxide in the cold nitrating mixture.

  • Heat the reaction mixture in an oil bath at 70-80 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and pour it slowly onto a large amount of crushed ice.

  • Carefully neutralize the solution to pH 8-9 with a cold sodium hydroxide solution.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold deionized water.

Step 1D: Deoxygenation to 2-Methoxy-4-nitropyridine

  • Place the crude 4-nitro-2-methoxypyridine-N-oxide in a flask and add phosphorus trichloride (PCl₃).

  • Heat the mixture to reflux and stir for 20 hours.

  • Cool the reaction mixture and pour it very slowly and carefully onto crushed ice.

  • Adjust the pH to ~13 with a sodium hydroxide solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium carbonate, filter, and evaporate the solvent to yield 2-methoxy-4-nitropyridine.

Protocol 2: Bromination to 5-Bromo-2-methoxy-4-nitropyridine

Step 2A: Bromination

  • Dissolve the 2-methoxy-4-nitropyridine intermediate in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add 1.05 equivalents of bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using Br₂) or water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for key steps, based on analogous transformations reported in the literature. Actual results may vary depending on the scale and specific experimental conditions.

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
Nitration 2-Methoxypyridine-N-oxideHNO₃, H₂SO₄70 - 802.5 - 4>90 (crude)[3]
Deoxygenation 4-Nitro-2-methoxypyridine-N-oxidePCl₃Reflux20~70-80[3]
Bromination *2-Methoxy-4-methyl-3-nitropyridineBr₂, Acetic Acid801282.2[6]

*Note: The bromination data is for a structurally similar compound and serves as a reference for expected efficiency.

References

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. CN102875492A.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • The preparation method of 2- methoxyl group -4- nitroaniline. CN109776337A.
  • 2-bromopyridine. Organic Syntheses Procedure. [Link]

  • Advancing Organic Synthesis with 2-Methoxypyridine N-Oxide: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • Redetermination of 2-methyl-4-nitropyridine N-oxide. PMC - NIH. [Link]

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Monitoring the progress of 5-Bromo-2-methoxy-4-nitropyridine reactions by TLC.

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for monitoring reactions of 5-Bromo-2-methoxy-4-nitropyridine using Thin Layer Chromatography (TLC). This document is designed for chemistry professionals and offers in-depth troubleshooting, FAQs, and validated protocols to ensure reliable and accurate reaction monitoring.

Introduction: The Role of TLC in 5-Bromo-2-methoxy-4-nitropyridine Chemistry

5-Bromo-2-methoxy-4-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its structure features several reactive sites, primarily the bromine atom, which is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the nitro group, which can be readily reduced to an amine.[1]

Thin Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of these transformations. It is a rapid, cost-effective, and simple method to track the consumption of the starting material and the formation of products, allowing chemists to determine reaction completion, identify the presence of intermediates or byproducts, and optimize reaction conditions.[2][3]

This guide explains the principles behind TLC monitoring for this specific compound, provides a robust standard protocol, and addresses common challenges through a detailed troubleshooting section.

Core Principles: Polarity and Separation

TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase.

  • Stationary Phase: Silica gel is acidic due to the presence of silanol (Si-OH) groups.

  • Mobile Phase (Eluent): A solvent or mixture of solvents that carries the sample up the plate.

  • Principle of Separation: Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf). More polar compounds interact more strongly with the silica gel, travel shorter distances, and have a lower Rf.

For 5-Bromo-2-methoxy-4-nitropyridine reactions:

  • Starting Material: Has a moderate polarity.

  • SNAr Products: The polarity of the product will change depending on the nucleophile that displaces the bromine.

  • Nitro Reduction Products: Reducing the nitro group (-NO2) to an amine (-NH2) dramatically increases the compound's polarity, leading to a significantly lower Rf value.

Standard Operating Protocol: TLC Analysis

This protocol provides a reliable starting point for monitoring reactions involving 5-Bromo-2-methoxy-4-nitropyridine.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_sample 1. Sample Preparation Dilute a small aliquot of the reaction mixture. prep_plate 2. Plate Spotting Spot Starting Material (SM), Reaction Mixture (Rxn), and a Co-spot (SM+Rxn). prep_sample->prep_plate dev_chamber 3. Chamber Saturation Add mobile phase to the chamber with a filter paper and seal. prep_plate->dev_chamber dev_run 4. Plate Development Place the plate in the saturated chamber and allow the eluent to ascend. dev_chamber->dev_run vis_dry 5. Drying Remove the plate and mark the solvent front. Dry completely. dev_run->vis_dry vis_uv 6. UV Visualization Examine the plate under a UV lamp (254 nm). Circle spots. vis_dry->vis_uv vis_stain 7. Staining (Optional) Apply a chemical stain for enhanced visualization. vis_uv->vis_stain vis_analyze 8. Analysis Calculate Rf values and assess reaction progress. vis_stain->vis_analyze

Caption: Standard workflow for TLC monitoring.

Step-by-Step Methodology
  • Plate Preparation: Use silica gel 60 F254 pre-coated aluminum or glass plates.[3] Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation:

    • Take a small aliquot (1-2 drops) from the reaction vessel.

    • Dilute with a volatile solvent like ethyl acetate or dichloromethane in a small vial.

  • Spotting:

    • Using a capillary tube, spot the diluted reaction mixture on the origin line.

    • On the same plate, spot a reference sample of the 5-Bromo-2-methoxy-4-nitropyridine starting material.

    • Crucially, apply a "co-spot" by spotting the reaction mixture and the starting material on the same point. This helps to unambiguously identify the starting material spot in the reaction lane.

  • Mobile Phase Selection: A common starting mobile phase is a mixture of hexanes and ethyl acetate. A 70:30 (v/v) ratio is a good initial choice.

  • Development:

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Seal the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp, typically at 254 nm. Aromatic and conjugated compounds like nitropyridines will appear as dark spots on a fluorescent background.[4][5] Circle the spots with a pencil.

    • If necessary, use a chemical stain for further visualization (see FAQ section).

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of 5-Bromo-2-methoxy-4-nitropyridine reactions in a question-and-answer format.

Troubleshooting_Flowchart start Observed TLC Problem problem1 Spots are Streaking/ Tailing start->problem1 problem2 Poor Separation (Overlapping Spots) start->problem2 problem3 Rf Values are Too Low (Spots at Baseline) start->problem3 problem4 Rf Values are Too High (Spots at Solvent Front) start->problem4 cause1a Sample too concentrated problem1->cause1a cause1b Compound is basic (Pyridine Nitrogen) problem1->cause1b cause1c Degradation on silica problem1->cause1c cause2a Mobile phase lacks selectivity problem2->cause2a cause3a Mobile phase not polar enough problem3->cause3a cause4a Mobile phase too polar problem4->cause4a solution1a Dilute sample further cause1a->solution1a solution1b Add 0.1-1% Triethylamine (Et3N) to mobile phase cause1b->solution1b solution1c Use neutral alumina plates or deactivate silica with Et3N cause1c->solution1c solution2a Change solvent system (e.g., DCM/MeOH) cause2a->solution2a solution3a Increase polarity (more Ethyl Acetate) cause3a->solution3a solution4a Decrease polarity (more Hexanes) cause4a->solution4a

Caption: Troubleshooting flowchart for common TLC issues.

Problem Probable Cause Recommended Solution
My spots are streaking or "tailing" vertically. 1. Sample is too concentrated: Overloading the plate leads to poor spot definition. 2. Strong interaction with silica: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, causing tailing.[6] 3. Compound decomposition: Some pyridine derivatives can be sensitive to the acidic nature of silica gel.[7]1. Dilute the sample before spotting. 2. Add a basic modifier like triethylamine (Et3N) (0.1-1%) to the mobile phase. This neutralizes the acidic sites on the silica.[7] 3. Consider using neutral alumina plates or perform a 2D TLC to check for on-plate decomposition.[6][8]
My starting material and product spots are not separating. The mobile phase does not have the right selectivity for the compounds. The relative polarities of the compounds are too similar in that specific solvent system.Change the solvent system. If a hexanes/ethyl acetate mixture fails, try a different combination with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[8]
All my spots are stuck at the baseline (Low Rf). The mobile phase is not polar enough to move the compounds up the plate. The compounds have a very high affinity for the stationary phase.Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate.
All my spots ran to the top of the plate (High Rf). The mobile phase is too polar. The compounds have a very low affinity for the stationary phase and are carried along with the solvent front.Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes.
My reaction is in a high-boiling solvent (e.g., DMF, DMSO) and it's smearing the plate. The reaction solvent is not volatile and moves up the plate, causing a large smear that obscures the spots of interest.After spotting the sample on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best visualization method for 5-Bromo-2-methoxy-4-nitropyridine and its derivatives?

A1: The primary, non-destructive method is UV light at 254 nm . The aromatic pyridine ring and the nitro group are strongly UV-active and will appear as dark spots.[4][9] For compounds that are not UV-active or for increased sensitivity, a potassium permanganate (KMnO4) stain is an excellent general-purpose destructive stain that reacts with many functional groups. For highly specific and sensitive detection of nitroaromatics, a stain involving reduction with stannous chloride (SnCl2) followed by diazotization and coupling with an agent like β-naphthol can be used to produce a brightly colored azo dye.[10]

Q2: How do I definitively know if my starting material is consumed?

A2: The co-spot is essential for this. The co-spot lane contains both your starting material reference and the reaction mixture. If the reaction is complete, the lane for the reaction mixture should show no spot at the same Rf as the starting material. The co-spot lane will clearly show the spot for the starting material and the new spot for the product, confirming their different Rf values. If the reaction is incomplete, you will see a spot in the reaction lane that corresponds to the Rf of the starting material.

Q3: Can I use TLC to get quantitative information about my reaction?

A3: Standard TLC is primarily a qualitative technique. It can tell you about the presence or absence of compounds and their relative polarities. While you can get a rough estimate of concentration based on spot size and intensity, it is not precise. For quantitative analysis, techniques like HPLC, UPLC, or GC are required.

Q4: My product is an amine from the reduction of the nitro group, and it's streaking badly. Even with triethylamine, it's not perfect. What else can I do?

A4: Highly basic amines can be very challenging on silica TLC. In addition to adding triethylamine to your eluent, you can try switching to a less acidic stationary phase like neutral or basic alumina . Alternatively, for your mobile phase, switching to a system like dichloromethane/methanol with a small percentage of ammonium hydroxide can sometimes improve the spot shape for very basic compounds.

References

  • Benchchem. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
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  • RSC Publishing. (2013). Which side-reactions compromise nitroxide mediated polymerization?.
  • ChemicalBook. (2025, July 24). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1.
  • (n.d.). Stains for Developing TLC Plates.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
  • NIH. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
  • Chemsrc. (2025, August 27). CAS#:884495-14-1 | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • Benchchem. (n.d.). Application Note: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of 5-(Benzyloxy)pyridin-3-amine.

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-2-methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. 5-Bromo-2-methoxy-4-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its specific arrangement of a bromine atom, a methoxy group, and a nitro group on the pyridine scaffold presents a unique analytical challenge. Unambiguous confirmation of this substitution pattern is critical to ensure the desired reactivity, biological activity, and safety profile of downstream products.

This guide provides a comprehensive, multi-technique spectroscopic approach to confirm the structure of 5-Bromo-2-methoxy-4-nitropyridine. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structural assignment, a process that is both self-validating and scientifically rigorous. This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for structural characterization.

The Analytical Imperative: Distinguishing Isomers

The synthesis of substituted pyridines can often yield a mixture of isomers. For instance, the nitration of a brominated methoxypyridine could potentially result in the nitro group being positioned at C3 instead of C4, yielding 5-Bromo-2-methoxy-3-nitropyridine. While chemically similar, the biological and chemical properties of these isomers can differ dramatically. Therefore, a simple molecular weight determination is insufficient. A detailed spectroscopic analysis is required to definitively locate each substituent on the pyridine ring. This guide will use the isomeric 5-Bromo-2-methoxy-3-nitropyridine as a comparative standard to highlight the unique spectral signatures of the target C4-nitro isomer.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Spectrum of 5-Bromo-2-methoxy-4-nitropyridine

The structure of 5-Bromo-2-methoxy-4-nitropyridine has two aromatic protons and a methoxy group, leading to three distinct signals in the ¹H NMR spectrum.

  • H-3 Proton: This proton is situated between the electron-donating methoxy group at C2 and the strongly electron-withdrawing nitro group at C4. The nitro group's powerful deshielding effect will cause this proton to resonate at a significantly downfield chemical shift. It will appear as a singlet as it has no adjacent protons to couple with.

  • H-6 Proton: This proton is adjacent to the nitrogen atom and the bromine atom at C5. It will also be deshielded and appear downfield, likely as a singlet.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.9-4.2 ppm.

Comparison with 5-Bromo-2-methoxy-3-nitropyridine

In the isomeric 5-Bromo-2-methoxy-3-nitropyridine, the two aromatic protons (H-4 and H-6) would be adjacent to each other, resulting in mutual spin-spin coupling. This would manifest as two doublets in the spectrum, a clear diagnostic feature to distinguish it from the target compound, which should only show singlets in the aromatic region.

Data Summary: Predicted ¹H NMR
CompoundProton AssignmentPredicted δ (ppm)MultiplicityIntegration
5-Bromo-2-methoxy-4-nitropyridine H-3~8.4 - 8.7Singlet1H
H-6~8.2 - 8.5Singlet1H
-OCH₃~4.0 - 4.2Singlet3H
5-Bromo-2-methoxy-3-nitropyridine (Comparative)H-4~7.8 - 8.1Doublet1H
H-6~8.1 - 8.4Doublet1H
-OCH₃~4.0 - 4.2Singlet3H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer. The instrument should be [1]properly tuned and shimmed.

  • Data Acquisition:

    • Reference: Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Temperature: [2]Maintain a constant probe temperature, typically 25 °C.

    • Parameters: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.

    • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectrum

For 5-Bromo-2-methoxy-4-nitropyridine, five signals are expected for the pyridine ring carbons and one for the methoxy carbon.

  • C-2 and C-4: These carbons, directly attached to the electronegative oxygen (of the methoxy group) and nitrogen (of the nitro group) respectively, will be the most deshielded and appear furthest downfield.

  • C-6: The carbon adjacent to the ring nitrogen will also be significantly downfield.

  • C-3 and C-5: The chemical shifts of these carbons will be influenced by the attached substituents. The carbon bearing the bromine (C-5) will be shifted downfield.

  • -OCH₃ Carbon: The methoxy carbon will appear as a sharp signal in the upfield region, typically around 55-60 ppm.

Data Summary: Predicted ¹³C NMR
AssignmentPredicted δ (ppm)
C-2~160 - 165
C-3~110 - 115
C-4~150 - 155
C-5~95 - 105
C-6~145 - 150
-OCH₃~55 - 60
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition:

    • Technique: Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Parameters: Use a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Reference: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectromet[3]ry: Confirming Molecular Weight and Connectivity

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of 5-Bromo-2-methoxy-4-nitropyridine is C₆H₅BrN₂O₃. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. The expected m/z values f[3][4]or the protonated molecule [M+H]⁺ would be approximately 233 and 235.

  • Fragmentation: El[5]ectrospray ionization (ESI) is a soft ionization technique that often results in minimal fragmentation. However, some characteris[6]tic fragmentation may be observed, such as the loss of the nitro group (-NO₂, 46 Da) or the methoxy group (-OCH₃, 31 Da). The loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.

Data Summary: Predi[8]cted Mass Spectrometry Data (ESI+)
m/z (Predicted)AssignmentIsotopic Pattern
233 / 235[M+H]⁺ (C₆H₆⁷⁹BrN₂O₃⁺ / C₆H₆⁸¹BrN₂O₃⁺)~1:1 Ratio
187 / 189[M+H - NO₂]⁺~1:1 Ratio
202 / 204[M+H - OCH₃]⁺~1:1 Ratio
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be com[7]patible with ESI.

  • Instrument Setup: [7] Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Ionization Mode: Acquire the spectrum in positive ion mode.

    • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Parameters: O[8]ptimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

Infrared (IR) S[10][11]pectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Spectr[13]um

The IR spectrum of 5-Bromo-2-methoxy-4-nitropyridine is expected to show characteristic absorption bands for its key functional groups.

  • Nitro Group (NO₂): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. These are typically found around 1500-1560 cm⁻¹ and 1335-1390 cm⁻¹, respectively.

  • Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds will appear above 3000 cm⁻¹.

  • C-O Ether Stretching: A strong band for the C-O stretch of the methoxy group is expected in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the pyridine ring.

  • C-Br Stretching: The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹.

Data Summary: Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000Aromatic C-H StretchMedium
~1560-1500Asymmetric NO₂ StretchStrong
~1600-1400Aromatic C=C & C=N StretchVariable
~1390-1335Symmetric NO₂ StretchStrong
~1300-1200C-O Ether StretchStrong
< 700C-Br StretchMedium
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, powdered sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Background: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Spectrum: Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Scans: Co-add[9] 16-32 scans to improve the signal-to-noise ratio.

Integrated Analysis [14]and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple, independent techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating, unambiguous picture of the molecule.

Caption: Integrated workflow for the structural confirmation of 5-Bromo-2-methoxy-4-nitropyridine.

The workflow demonstrates how each piece of spectroscopic data corroborates the proposed structure. The ¹H NMR confirms the substitution pattern by the absence of coupling between aromatic protons. The ¹³C NMR confirms the number of unique carbon atoms. High-resolution mass spectrometry validates the elemental composition and the presence of a single bromine atom. Finally, IR spectroscopy confirms the presence of the key nitro and methoxy functional groups. This integrated approach leaves no room for ambiguity and provides a definitive structural assignment.

References

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A Senior Application Scientist's Guide to the Reactivity of Brominated Pyridines: A Comparative Analysis of 5-Bromo-2-methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Brominated pyridines are a cornerstone of heterocyclic chemistry, offering a versatile handle for the introduction of molecular complexity. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-methoxy-4-nitropyridine with other common brominated pyridines, supported by mechanistic insights and experimental considerations.

The Strategic Advantage of Substituted Bromopyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy in the design of novel therapeutic agents. The position of the bromine atom and the nature of other substituents on the pyridine ring profoundly influence its reactivity, dictating the optimal conditions for transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. 5-Bromo-2-methoxy-4-nitropyridine, with its unique arrangement of activating and directing groups, presents a compelling case study in tailored reactivity.

Understanding the Electronic Landscape: The Key to Predicting Reactivity

The reactivity of a substituted pyridine is governed by the intricate interplay of inductive and resonance effects of its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a baseline of electron deficiency. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions.

The introduction of additional substituents dramatically alters this electronic landscape. In the case of 5-Bromo-2-methoxy-4-nitropyridine, the powerful electron-withdrawing nitro group at the 4-position, acting through both resonance and inductive effects, significantly depletes electron density in the ring, thereby activating it towards nucleophilic attack. The methoxy group at the 2-position, while electron-donating through resonance, has a less pronounced effect due to the overriding influence of the nitro group.

electronic_effects cluster_pyridine 5-Bromo-2-methoxy-4-nitropyridine cluster_substituents Substituent Effects Pyridine Pyridine Ring (Electron Deficient) Bromo Br (5-position) Good Leaving Group Electron-Withdrawing (-I) Pyridine->Bromo Site of Substitution Nitro NO2 (4-position) Strongly Electron-Withdrawing (-I, -M) Nitro->Pyridine Activates for SNAr Methoxy OCH3 (2-position) Electron-Donating (+M) Electron-Withdrawing (-I) Methoxy->Pyridine Modulates Reactivity

Caption: Electronic influence of substituents on the pyridine ring.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, enabling the displacement of a halide with a wide range of nucleophiles. The rate of this reaction is highly dependent on the electronic nature of the pyridine ring.

5-Bromo-2-methoxy-4-nitropyridine is exceptionally reactive in SNAr reactions at the C-5 position. The potent electron-withdrawing nitro group at the para-position (C-4) to the bromine leaving group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

In contrast, the reactivity of simple brominated pyridines is significantly lower:

  • 2-Bromopyridine and 4-Bromopyridine: These isomers are more reactive than 3-bromopyridine in SNAr reactions due to the ability of the nitrogen atom to stabilize the intermediate through resonance. The attack occurs at the positions ortho and para to the nitrogen.[1]

  • 3-Bromopyridine: This isomer is the least reactive of the simple bromopyridines in SNAr reactions. The nitrogen atom cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

While direct kinetic comparisons under identical conditions are scarce in the literature, the qualitative trend in reactivity for SNAr is clear:

5-Bromo-2-methoxy-4-nitropyridine >> 4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

Compound Key Substituents Relative Reactivity in SNAr Rationale
5-Bromo-2-methoxy-4-nitropyridine -NO2 (para to Br)Very HighStrong activation by the electron-withdrawing nitro group, stabilizing the Meisenheimer intermediate.[2]
4-Bromopyridine NoneModerateThe nitrogen atom stabilizes the intermediate through resonance.
2-Bromopyridine NoneModerateThe nitrogen atom stabilizes the intermediate through resonance.
3-Bromopyridine NoneLowThe nitrogen atom cannot delocalize the negative charge of the intermediate via resonance.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In contrast to SNAr, the reactivity of aryl halides in Suzuki coupling is primarily governed by the strength of the carbon-halogen bond, with the ease of oxidative addition to the palladium catalyst following the trend: C-I > C-Br > C-Cl.[3]

The reactivity of the simple bromopyridines in Suzuki coupling is generally good, and high yields can be achieved with appropriate catalyst systems.[4][5] The choice of catalyst, ligand, and base is often more critical than the inherent electronic differences between the isomers for achieving successful coupling.[4]

Compound Typical Catalyst System General Observations
5-Bromo-2-methoxy-4-nitropyridine Pd(PPh3)4, Pd(dppf)Cl2Readily undergoes coupling; the electron-deficient ring can be advantageous.
4-Bromopyridine Pd(PPh3)4, Buchwald ligandsGenerally good reactivity; a standard substrate for Suzuki reactions.
2-Bromopyridine Pd(PPh3)4, Buchwald ligandsGood reactivity, though potential for coordination to the palladium center exists.
3-Bromopyridine Pd(PPh3)4, Buchwald ligandsEffective coupling is readily achieved with modern catalyst systems.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed, self-validating protocols for representative SNAr and Suzuki-Miyaura reactions are provided below.

Protocol 1: Nucleophilic Aromatic Substitution of 5-Bromo-2-methoxy-4-nitropyridine with Piperidine

This protocol details the synthesis of 2-methoxy-4-nitro-5-(piperidin-1-yl)pyridine, a reaction that proceeds readily due to the high activation of the substrate.

snAr_workflow start Start dissolve Dissolve 5-Bromo-2-methoxy-4-nitropyridine in a suitable solvent (e.g., DMSO) start->dissolve add_reagents Add piperidine (nucleophile) and a base (e.g., K2CO3) dissolve->add_reagents heat Heat the reaction mixture (e.g., 80-100 °C) add_reagents->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup Reaction Complete purify Purify the crude product (Column Chromatography) workup->purify characterize Characterize the final product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for SNAr reaction.

Materials:

  • 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred solution of 5-Bromo-2-methoxy-4-nitropyridine in DMSO, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-nitro-5-(piperidin-1-yl)pyridine.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-4-nitropyridine with Phenylboronic Acid

This protocol describes the synthesis of 2-methoxy-4-nitro-5-phenylpyridine, showcasing a typical palladium-catalyzed cross-coupling reaction.

suzuki_workflow start Start combine Combine 5-Bromo-2-methoxy-4-nitropyridine, Phenylboronic Acid, and Base in a reaction vessel start->combine add_solvent Add degassed solvent (e.g., Dioxane/Water) combine->add_solvent purge Purge with inert gas (e.g., Argon) add_solvent->purge add_catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) purge->add_catalyst heat Heat the reaction mixture (e.g., 90 °C) add_catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purify the crude product (Column Chromatography) workup->purify characterize Characterize the final product (NMR, MS) purify->characterize end End characterize->end

Sources

A Comparative Guide to Byproduct Analysis in the Synthesis of 5-Bromo-2-methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the synthetic routes for 5-Bromo-2-methoxy-4-nitropyridine, a crucial intermediate in pharmaceutical and agrochemical research. We will delve into the likely byproduct profiles of competing synthetic strategies and present detailed protocols for their analysis, empowering researchers to optimize their synthetic processes for purity and yield.

Introduction: The Synthetic Challenge

5-Bromo-2-methoxy-4-nitropyridine is a highly functionalized pyridine ring, presenting a unique set of challenges in its synthesis. The strategic placement of the bromo, methoxy, and nitro groups offers multiple avenues for further chemical modification, making it a valuable building block. However, the electron-deficient nature of the nitropyridine ring and the potential for competing reactions necessitate a careful selection of synthetic methodology to minimize the formation of impurities. This guide will compare two primary plausible synthetic routes and analyze their associated byproducts.

Competing Synthetic Routes: A Comparative Analysis

Two principal strategies emerge for the synthesis of 5-Bromo-2-methoxy-4-nitropyridine, based on established pyridine chemistry:

  • Route A: Electrophilic Bromination of 2-methoxy-4-nitropyridine. This approach involves the direct bromination of the pre-formed 2-methoxy-4-nitropyridine.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy utilizes a di-halogenated pyridine precursor, where one halogen is selectively displaced by a methoxide source.

Route A: Electrophilic Bromination

This route is conceptually straightforward, leveraging the directing effects of the existing substituents on the pyridine ring.

Electrophilic_Bromination 2-methoxy-4-nitropyridine 2-methoxy-4-nitropyridine Br2_AcOH Br2 / Acetic Acid 2-methoxy-4-nitropyridine->Br2_AcOH 5-Bromo-2-methoxy-4-nitropyridine 5-Bromo-2-methoxy-4-nitropyridine Br2_AcOH->5-Bromo-2-methoxy-4-nitropyridine Major Product Byproducts_A Potential Byproducts Br2_AcOH->Byproducts_A Side Reactions

Figure 1: Proposed synthetic scheme for Route A: Electrophilic Bromination.

Causality Behind Experimental Choices:

The methoxy group at the 2-position is an activating group and, along with the pyridine nitrogen, directs electrophilic substitution to the 3- and 5-positions. The nitro group at the 4-position is a strong deactivating group, further influencing the regioselectivity of the bromination. Acetic acid is a common solvent for such reactions, and the addition of a base like sodium acetate can help to buffer the reaction mixture.[1]

Potential Byproducts in Route A:

Byproduct ClassPlausible StructuresFormation Mechanism
Isomeric Byproducts 3-Bromo-2-methoxy-4-nitropyridineCompeting electrophilic attack at the C-3 position.
Over-bromination 3,5-Dibromo-2-methoxy-4-nitropyridineReaction with excess bromine under forcing conditions.
Hydrolysis Product 5-Bromo-2-hydroxy-4-nitropyridineHydrolysis of the methoxy group by acidic conditions or trace water.
Starting Material 2-methoxy-4-nitropyridineIncomplete reaction.

Trustworthiness of Protocol: The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material and to minimize the formation of over-brominated byproducts.[1]

Route B: Nucleophilic Aromatic Substitution (SNAr)

This approach relies on the high reactivity of halogenated nitropyridines towards nucleophilic attack. A plausible precursor would be 5-bromo-2-chloro-4-nitropyridine.

SNAr_Route 5-bromo-2-chloro-4-nitropyridine 5-bromo-2-chloro-4-nitropyridine NaOMe_MeOH Sodium Methoxide / Methanol 5-bromo-2-chloro-4-nitropyridine->NaOMe_MeOH 5-Bromo-2-methoxy-4-nitropyridine 5-Bromo-2-methoxy-4-nitropyridine NaOMe_MeOH->5-Bromo-2-methoxy-4-nitropyridine Major Product Byproducts_B Potential Byproducts NaOMe_MeOH->Byproducts_B Side Reactions

Figure 2: Proposed synthetic scheme for Route B: Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices:

The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (C-2, C-6, and C-4).[2] In 5-bromo-2-chloro-4-nitropyridine, the chlorine at the 2-position is more susceptible to nucleophilic attack than the bromine at the 5-position due to the activating effect of the para-nitro group. Sodium methoxide in methanol is a common and effective source of the methoxide nucleophile.[3]

Potential Byproducts in Route B:

Byproduct ClassPlausible StructuresFormation Mechanism
Incomplete Reaction 5-bromo-2-chloro-4-nitropyridineInsufficient reaction time, temperature, or amount of nucleophile.
Hydrolysis Product 5-Bromo-2-hydroxy-4-nitropyridineReaction with trace water in the solvent or reagents. A similar "hydroxy impurity" has been noted in related syntheses.[1]
Etherification Byproduct Bis(5-bromo-4-nitropyridin-2-yl) etherReaction of the product with the starting material under certain conditions.
Displacement of Bromine 2-methoxy-4-nitro-5-(substituted)pyridineIf a stronger nucleophile than methoxide is present as an impurity.

Trustworthiness of Protocol: Anhydrous conditions are crucial to minimize the formation of the hydrolysis byproduct. The reaction temperature should be carefully controlled to ensure selective displacement of the chlorine atom.

Experimental Protocols for Byproduct Analysis

A multi-technique approach is essential for the comprehensive identification and quantification of byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is the gold standard for separating and quantifying the main product and its impurities.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the crude reaction mixture in the initial mobile phase composition.

Data Presentation:

Retention Time (min)Tentative AssignmentRoute A (%)Route B (%)
~5.25-Bromo-2-hydroxy-4-nitropyridine1-32-5
~8.92-methoxy-4-nitropyridine (Starting Material)< 1-
~10.53-Bromo-2-methoxy-4-nitropyridine2-5-
~12.15-Bromo-2-methoxy-4-nitropyridine (Product) 90-95 92-96
~14.83,5-Dibromo-2-methoxy-4-nitropyridine< 1-
~16.35-bromo-2-chloro-4-nitropyridine (Starting Material)-< 2

Note: Retention times and percentages are illustrative and will vary based on the exact chromatographic conditions and reaction efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Byproducts

GC-MS is a powerful tool for identifying and confirming the structure of volatile impurities.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless inlet, 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve the crude product in a suitable volatile solvent like dichloromethane or ethyl acetate.

Expected Mass Spectra Fragmentation: Analysis of the mass spectra will reveal characteristic fragmentation patterns. For example, the presence of bromine will be indicated by the isotopic pattern of the molecular ion and bromine-containing fragments (M and M+2 in a ~1:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the desired product and for identifying isomeric byproducts.

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H, ¹³C, and 2D correlation experiments like COSY, HSQC, and HMBC.

Analysis: The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the substitution pattern. For instance, 5-Bromo-2-methoxy-4-nitropyridine is expected to show two singlets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at C-3 and C-6. The isomeric byproduct, 3-Bromo-2-methoxy-4-nitropyridine, would exhibit a different splitting pattern.

Conclusion and Recommendations

Both electrophilic bromination and nucleophilic aromatic substitution are viable routes for the synthesis of 5-Bromo-2-methoxy-4-nitropyridine.

  • Route A (Bromination) is likely to be more direct if 2-methoxy-4-nitropyridine is readily available. However, it carries a higher risk of forming isomeric byproducts that may be difficult to separate. Careful control of reaction conditions and monitoring are paramount.

  • Route B (SNAr) offers potentially higher regioselectivity, avoiding the formation of brominated isomers. The primary challenge is the synthesis of the 5-bromo-2-chloro-4-nitropyridine precursor and the stringent requirement for anhydrous conditions to prevent hydrolysis.

For applications requiring high purity, Route B is likely the preferred method , despite potentially being a longer sequence. The byproducts of Route B are generally more distinct in their physicochemical properties from the final product, facilitating purification.

Regardless of the chosen route, a comprehensive analytical approach combining HPLC, GC-MS, and NMR is essential to ensure the quality and purity of the final product, which is critical for its use in research and development, particularly in the pharmaceutical industry.

References

  • Google Patents.
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 243–248. [Link]

  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine. Accessed January 23, 2026.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Accessed January 23, 2026. [Link]

  • StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Accessed January 23, 2026. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-2-methoxy-4-nitropyridine: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

5-Bromo-2-methoxy-4-nitropyridine and related compounds present a clear hazard profile that necessitates stringent adherence to safety protocols. The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

Given these hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential for the well-being of all laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical when handling 5-Bromo-2-methoxy-4-nitropyridine. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot generally required, unless package is compromised
Weighing and Aliquoting (Solid) Chemical splash goggles or face shieldDouble-gloving with chemical-resistant gloves (Nitrile)Laboratory coat with tight cuffsN95 respirator or higher, especially if performed outside a certified chemical fume hood.
Solution Preparation and Handling Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile)Chemical-resistant laboratory coat or apron over a standard lab coatWork must be conducted in a certified chemical fume hood.
Experimental Use (in situ) Chemical splash gogglesChemical-resistant gloves (Nitrile)Laboratory coatWork must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile)Laboratory coatNot generally required if handling sealed waste containers.

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize exposure risk at every stage of handling 5-Bromo-2-methoxy-4-nitropyridine.

Pre-Operational Safety Checklist
  • Designated Area: All work with 5-Bromo-2-methoxy-4-nitropyridine must be conducted in a designated area, clearly marked with appropriate hazard signage.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Before each use, inspect all PPE for signs of damage or degradation.

  • Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Handling Required designated_area Work in Designated Area prep_start->designated_area Initiate fume_hood Verify Fume Hood Certification designated_area->fume_hood ppe_check Inspect PPE fume_hood->ppe_check emergency_prep Locate Emergency Equipment ppe_check->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe Proceed to Handling weighing Weighing/Aliquoting (Solid) don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep If applicable experiment Experimental Use solution_prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate Conclude Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of Waste doff_ppe->waste_disposal wash_hands Wash Hands Thoroughly waste_disposal->wash_hands post_end End: Procedure Complete wash_hands->post_end

Caption: Workflow for the safe handling of 5-Bromo-2-methoxy-4-nitropyridine.

Operational Plan: From Receipt to Disposal
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage before opening the secondary containment.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the solid, use a disposable weighing boat and handle with care to avoid generating dust.

    • Prepare solutions over a spill tray to contain any potential drips or splashes.

  • Decontamination: After each use, thoroughly decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill and Exposure Management

Spill Response
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing 5-Bromo-2-methoxy-4-nitropyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Management: Do not overfill waste containers. Keep containers closed when not in use.

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.

Disposal_Plan start Waste Generation segregate Segregate into Labeled Hazardous Waste Container start->segregate store Store in Designated, Secure Area segregate->store schedule Schedule Pickup with Licensed Vendor store->schedule document Complete Waste Manifest schedule->document end Disposal Complete document->end

Caption: Waste disposal workflow for 5-Bromo-2-methoxy-4-nitropyridine.

By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with handling 5-Bromo-2-methoxy-4-nitropyridine, fostering a secure and productive research environment.

References

  • Jubilant Ingrevia Limited. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Bromo-2-methoxy-4-nitropyridine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine Safety Data Sheet. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.